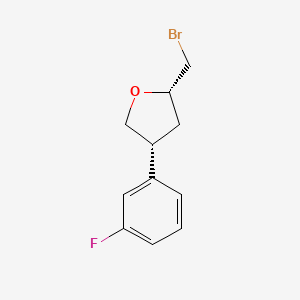

(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane

CAS No.:

Cat. No.: VC20390789

Molecular Formula: C11H12BrFO

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrFO |

|---|---|

| Molecular Weight | 259.11 g/mol |

| IUPAC Name | (2S,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane |

| Standard InChI | InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |

| Standard InChI Key | APMWYVLOGKEOHO-ONGXEEELSA-N |

| Isomeric SMILES | C1[C@@H](CO[C@@H]1CBr)C2=CC(=CC=C2)F |

| Canonical SMILES | C1C(COC1CBr)C2=CC(=CC=C2)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted at the 2- and 4-positions. The 2-position bears a bromomethyl group (), while the 4-position is occupied by a 3-fluorophenyl ring. The stereochemistry at these positions—(2S,4R)—plays a critical role in dictating its interactions in chiral environments, such as enzyme active sites or asymmetric catalysis.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.11 g/mol |

| CAS Number | Not publicly disclosed |

| Chiral Centers | 2 (2S,4R) |

| Key Functional Groups | Bromomethyl, 3-fluorophenyl |

Synthetic Routes and Methodologies

Stereoselective Synthesis

The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane requires precise control over stereochemistry to achieve the desired (2S,4R) configuration. Reported methods emphasize:

-

Chiral Auxiliaries: Use of enantiomerically pure starting materials or catalysts to induce asymmetry.

-

Ring-Closing Reactions: Cyclization of diols or dihalides under controlled conditions to form the oxolane ring.

-

Post-Functionalization: Introduction of the bromomethyl group via bromination of a hydroxymethyl intermediate.

For example, a two-step approach involves:

-

Formation of the Oxolane Core: Cyclization of a diol precursor in the presence of a Lewis acid catalyst.

-

Bromination: Treatment with or (N-bromosuccinimide) to install the bromomethyl group.

Optimization Challenges

Key challenges include maintaining stereochemical integrity during bromination and minimizing racemization. Solvent choice (e.g., dichloromethane vs. tetrahydrofuran) and temperature control (0–5°C) are critical for high enantiomeric excess (ee > 95%).

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group serves as a versatile handle for nucleophilic substitution (S2) reactions. Common transformations include:

-

Alkylation: Reaction with amines or alkoxides to yield secondary amines or ethers.

-

Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids to form biaryl structures.

Table 2: Representative Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| S2 with NH | Ammonia in EtOH | (2S,4R)-2-(Aminomethyl)-4-(3-fluorophenyl)oxolane |

| Suzuki Coupling | Pd(PPh), ArB(OH) | Biaryl derivatives |

Ring-Opening Reactions

Under basic conditions, the oxolane ring can undergo ring-opening to form diols or diketones, though this is less common due to the stability of the five-membered ring.

Comparative Analysis with Structural Analogs

Halogen-Substituted Oxolanes

-

(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: This SGLT-2 inhibitor intermediate shares a brominated aromatic system but differs in ring substitution pattern . Its synthesis employs AlCl-mediated silane reduction, a method potentially adaptable to the target compound .

-

2-(4-(Bromomethyl)-3-fluorophenyl) Derivatives: These compounds lack the oxolane ring but highlight the reactivity of bromomethyl groups in cross-coupling reactions .

Table 3: Structural and Functional Comparisons

| Compound | Key Features | Applications |

|---|---|---|

| (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane | Chiral oxolane, S2 reactivity | Drug intermediate, catalysis |

| Triazaspiro[4.5]decan derivatives | Spirocyclic framework, D2 antagonism | Neurological therapeutics |

| Empagliflozin intermediates | Benzyl-bromochlorophenyl groups | SGLT-2 inhibition |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s chiral purity and reactivity make it a candidate for synthesizing active pharmaceutical ingredients (APIs). For example, analogous structures are pivotal in developing empagliflozin, a diabetes medication .

Asymmetric Catalysis

As a chiral building block, it could facilitate the synthesis of enantiomerically pure compounds in agrochemicals or fragrances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume